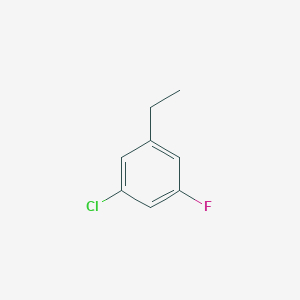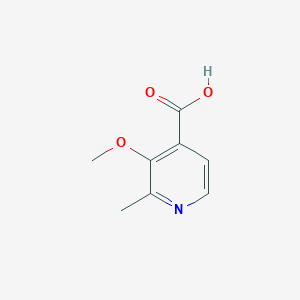
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is a chiral organic compound that features an oxane ring substituted with an iodomethyl group and a nitrophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents like iodomethane (CH3I) in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products may include azides, nitriles, or other substituted derivatives.
Reduction: The major product is typically the corresponding amine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development, particularly in the design of chiral drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane depends on its specific application
Covalent Bond Formation: The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules.
Non-Covalent Interactions: The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-(2-nitrophenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: Similar structure but with the nitro group in the para position.
Uniqueness
(2S,5R)-2-(Iodomethyl)-5-(2-nitrophenyl)oxane is unique due to the presence of the iodomethyl group, which can confer distinct reactivity compared to its bromo- and chloro- analogs. The ortho position of the nitro group may also influence the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C12H14INO3 |
|---|---|
Poids moléculaire |
347.15 g/mol |
Nom IUPAC |
(2S,5R)-2-(iodomethyl)-5-(2-nitrophenyl)oxane |
InChI |
InChI=1S/C12H14INO3/c13-7-10-6-5-9(8-17-10)11-3-1-2-4-12(11)14(15)16/h1-4,9-10H,5-8H2/t9-,10-/m0/s1 |
Clé InChI |
NBBIMHZRWCAAMW-UWVGGRQHSA-N |
SMILES isomérique |
C1C[C@H](OC[C@H]1C2=CC=CC=C2[N+](=O)[O-])CI |
SMILES canonique |
C1CC(OCC1C2=CC=CC=C2[N+](=O)[O-])CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



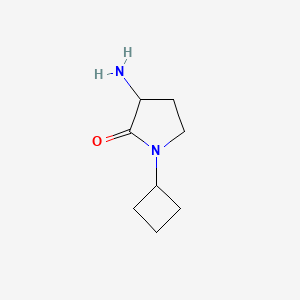
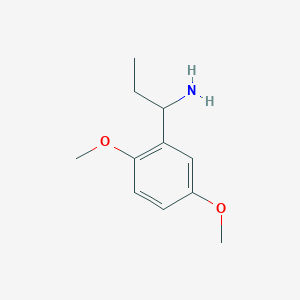
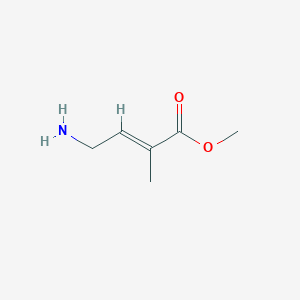
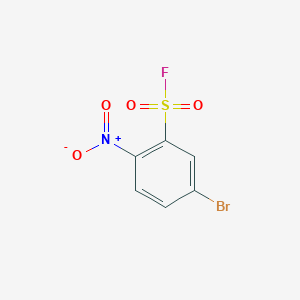
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)


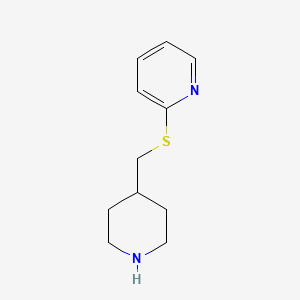
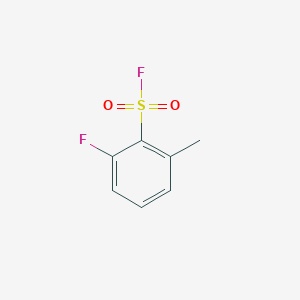
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)
